MK-912 Hydrochloride: Mechanism, Subtype Selectivity, and Experimental Protocols
MK-912 Hydrochloride: Mechanism, Subtype Selectivity, and Experimental Protocols
Executive Summary
MK-912 hydrochloride (L-657,743) is a potent, high-affinity antagonist of the
Primarily utilized as a pharmacological tool and radioligand (
Pharmacological Profile & Molecular Mechanism
Core Mechanism of Action
MK-912 functions as a competitive antagonist at the orthosteric site of G-protein coupled
In a physiological state, norepinephrine binds to presynaptic
MK-912 Intervention:
By occupying the receptor without activating the G-protein, MK-912 prevents the
Signaling Pathway Diagram
The following diagram illustrates the blockade of the
Caption: MK-912 antagonizes the Alpha-2 receptor, preventing Gi activation and disinhibiting NE release.
Quantitative Binding Data & Selectivity
MK-912 is not equipotent across all subtypes. It exhibits a marked preference for the
Affinity Constants ( / )
The following data aggregates binding affinities from cloned human receptors and rat tissue homogenates. Note the significantly lower
| Receptor Subtype | Selectivity Ratio ( | ||
| 0.42 | 1.77 | Reference | |
| 0.26 | ~1.10 | ~1.6x | |
| 0.03 | 0.075 | ~14x - 24x |
Data synthesized from Pettibone et al. and Uhlén et al. (See References).
Interpretation for Researchers:
Because MK-912 binds
Experimental Protocol: The "Guanfacine-Masking" Assay[3][4]
To utilize MK-912 for specific
Materials
-
Radioligand:
MK-912 (Specific Activity > 70 Ci/mmol). -
Masking Agent: Guanfacine (blocks
).[2][3][4] -
Buffer: 50 mM Tris-HCl, 5 mM
, 0.1 mM EDTA, pH 7.4.[5] -
Non-Specific Control: 10
M Phentolamine or 100 M (-)-Norepinephrine.
Workflow Diagram
Caption: Protocol for isolating Alpha-2C binding sites using Guanfacine masking.
Step-by-Step Methodology
-
Tissue Preparation:
-
Homogenize tissue in 20 volumes of ice-cold lysis buffer.
-
Centrifuge at 40,000
for 15 min. Resuspend pellet in assay buffer. -
Critical: Repeat wash step to remove endogenous norepinephrine, which competes with MK-912.
-
-
Assay Setup (96-well plate):
-
Total Binding (A-masked): Membrane +
MK-912 + 100 nM Guanfacine. -
Non-Specific Binding: Membrane +
MK-912 + 10 M Phentolamine.
-
-
Incubation:
-
Incubate at 25-30°C for 60 minutes .
-
Note: MK-912 has slow dissociation kinetics; ensure equilibrium is reached. Do not reduce time below 60 mins.
-
-
Filtration:
-
Rapidly filter through Whatman GF/C filters pre-soaked in 0.3% polyethylenimine (PEI). PEI reduces filter binding of the hydrophobic MK-912 molecule.
-
Applications in Neurobiology & Drug Development
PET Imaging Tracer
Isotopically labeled
-
Advantage: High affinity allows visualization of low-density receptor regions.
-
Limitation: The compound exhibits very slow washout from the brain (due to high affinity and lipophilicity), making it difficult to measure receptor occupancy of competing drugs in real-time "displacement" studies.
Metabolic Research (Diabetes)
MK-912 has been used to investigate the role of
-
Hypothesis:
activation on pancreatic -cells inhibits insulin release. -
Finding: MK-912 blockade increases glucose-stimulated insulin secretion in NIDDM (Type 2 Diabetes) patients, though the clinical efficacy was modest compared to sulfonylureas.
References
-
Pettibone, D. J., et al. (1987). "A new potent and selective alpha 2-adrenoceptor antagonist." Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Uhlén, S., & Wikberg, J. E. (1989). "[3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor." Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Ahren, B., et al. (1992). "Effect of an oral alpha 2-adrenergic blocker (MK-912) on pancreatic islet function in non-insulin-dependent diabetes mellitus." Journal of Clinical Endocrinology & Metabolism. [Link]
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." [Link]
-
IUPHAR/BPS Guide to Pharmacology. "MK-912 Ligand Page." [Link]
Sources
- 1. Synthesis and biological evaluation of [11C]MK-912 as an alpha2-adrenergic receptor radioligand for PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-MK 912 binding delineates two alpha 2-adrenoceptor subtypes in rat CNS one of which is identical with the cloned pA2d alpha 2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further evidence for the existence of two forms of alpha 2B-adrenoceptors in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
